molecular formula C13H11ClN2O B3023231 N-(5-amino-2-chlorophenyl)benzamide CAS No. 293737-96-9

N-(5-amino-2-chlorophenyl)benzamide

Cat. No.: B3023231
CAS No.: 293737-96-9
M. Wt: 246.69 g/mol
InChI Key: UYXSEGQERLWLDP-UHFFFAOYSA-N
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Description

N-(5-amino-2-chlorophenyl)benzamide: is an organic compound with the molecular formula C13H11ClN2O. It is a benzamide derivative characterized by the presence of an amino group and a chlorine atom on the phenyl ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(5-amino-2-chlorophenyl)benzamide typically involves the condensation of 5-amino-2-chlorobenzoic acid with benzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions to facilitate the formation of the amide bond .

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using similar synthetic routes. The process involves the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can further enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions: N-(5-amino-2-chlorophenyl)benzamide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

    Substitution Reactions: Products include various substituted benzamides.

    Oxidation Reactions: Products include nitrobenzamides.

    Reduction Reactions: Products include aminobenzamides.

Scientific Research Applications

Chemistry: N-(5-amino-2-chlorophenyl)benzamide is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block for the preparation of various pharmaceuticals and agrochemicals .

Biology and Medicine: In medicinal chemistry, this compound is investigated for its potential as a pharmacophore in the development of new drugs. It exhibits biological activities that make it a candidate for further research in areas such as anti-inflammatory and anticancer therapies .

Industry: The compound finds applications in the materials science industry, particularly in the development of polymers and advanced materials. Its unique chemical structure allows for the modification of material properties, making it useful in various industrial applications .

Mechanism of Action

The mechanism of action of N-(5-amino-2-chlorophenyl)benzamide involves its interaction with specific molecular targets. The amino and chlorine groups on the phenyl ring allow the compound to bind to enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways .

Comparison with Similar Compounds

  • N-(4-amino-2-chlorophenyl)benzamide
  • N-(5-chloro-2-aminophenyl)benzamide
  • N-(2-chloro-5-aminophenyl)benzamide

Comparison: N-(5-amino-2-chlorophenyl)benzamide is unique due to the specific positioning of the amino and chlorine groups on the phenyl ring. This positioning influences its chemical reactivity and biological activity, making it distinct from other similar compounds. The presence of both electron-donating and electron-withdrawing groups on the phenyl ring enhances its versatility in various chemical reactions and applications .

Properties

IUPAC Name

N-(5-amino-2-chlorophenyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11ClN2O/c14-11-7-6-10(15)8-12(11)16-13(17)9-4-2-1-3-5-9/h1-8H,15H2,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYXSEGQERLWLDP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)NC2=C(C=CC(=C2)N)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101292134
Record name N-(5-Amino-2-chlorophenyl)benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101292134
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

246.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

293737-96-9
Record name N-(5-Amino-2-chlorophenyl)benzamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=293737-96-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-(5-Amino-2-chlorophenyl)benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101292134
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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